5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Chemical Identity and Nomenclature

5-Carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a bicyclic organic compound characterized by a partially saturated pyrazole core fused with aromatic and functional substituents. Its molecular formula, C₁₁H₁₁N₃O₃ , reflects a scaffold comprising 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The IUPAC name systematically describes its structure:

- 5-Carbamoyl : A carbamoyl group (-CONH₂) at position 5.

- 1-Phenyl : A phenyl ring attached to nitrogen at position 1.

- 4,5-Dihydro-1H-pyrazole : A five-membered pyrazole ring with two adjacent saturated carbons (positions 4 and 5).

- 3-Carboxylic acid : A carboxylic acid group (-COOH) at position 3.

Structural and Stereochemical Features

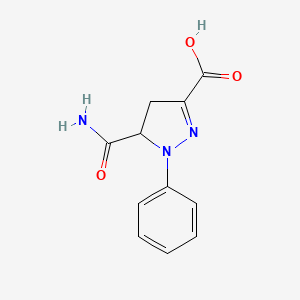

The compound’s 2D structure (Figure 1) reveals a planar pyrazole ring with partial saturation at positions 4 and 5, conferring conformational rigidity. The SMILES notation (C1C(N(N=C1C(=O)O)C2=CC=CC=C2)C(=O)N) and InChIKey (LUYBWURXJSOPOJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. The carboxylic acid and carbamoyl groups introduce hydrogen-bonding capabilities, influencing its reactivity and intermolecular interactions.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₃ | |

| Molecular Weight | 233.22 g/mol | |

| SMILES | C1C(N(N=C1C(=O)O)C2=CC=CC=C2)C(=O)N | |

| InChIKey | LUYBWURXJSOPOJ-UHFFFAOYSA-N |

The compound’s nomenclature follows IUPAC guidelines for pyrazole derivatives, where numbering begins at the nitrogen adjacent to the phenyl group. The “4,5-dihydro” designation indicates partial saturation, distinguishing it from fully aromatic pyrazoles.

Historical Context of Pyrazole Carboxylic Acid Derivatives

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of pyrazole via cyclocondensation of hydrazines with β-keto esters. Early derivatives, such as 1-phenylpyrazole-4-carboxylic acid , were synthesized using chloromethylation and oxidation strategies. The introduction of carboxylic acid and carbamoyl groups to the pyrazole scaffold emerged later, driven by demand for bioactive intermediates in medicinal chemistry.

The specific synthesis of This compound likely adapts classical methods, such as:

- Cyclocondensation : Reacting α,β-unsaturated aldehydes with substituted hydrazines to form the dihydropyrazole core.

- Functionalization : Introducing the carbamoyl group via amidation of a pre-existing carbonyl group.

Modern routes may employ catalytic hydrogenation or enzymatic methods to achieve regioselective functionalization, though detailed synthetic protocols for this compound remain undocumented in public literature.

Significance in Heterocyclic Chemistry Research

Pyrazole derivatives are pivotal in drug discovery, agrochemicals, and materials science due to their structural versatility and pharmacological profiles. This compound exemplifies this potential through its dual functional groups:

- Carboxylic Acid : Serves as a handle for salt formation, esterification, or conjugation.

- Carbamoyl Group : Enhances solubility and enables hydrogen bonding in biological targets.

Applications in Medicinal Chemistry

The compound’s scaffold mirrors bioactive pyrazoles like Celecoxib , a COX-2 inhibitor. Its dihydro configuration may reduce ring aromaticity, altering binding kinetics in enzyme active sites. Preliminary studies suggest utility as:

Role in Materials Science

The planar structure and polar groups make this compound a candidate for:

- Coordination Polymers : Via metal-carboxylate linkages.

- Supramolecular Assemblies : Leveraging hydrogen bonds from the carbamoyl group.

Properties

IUPAC Name |

3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,12,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYBWURXJSOPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)O)C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156075-93-2 | |

| Record name | 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the carbamoyl and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research has explored its use in anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its functional groups allow for modifications that can enhance material performance.

Mechanism of Action

The mechanism by which 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazoline derivatives are highly sensitive to substituent variations. Below is a systematic comparison:

Table 1: Key Structural and Functional Differences

Crystallographic and Computational Insights

- Structural Validation : Tools like SHELX and Mercury () are critical for resolving the dihydropyrazole ring’s conformation and intermolecular interactions. For example, the carbamoyl group’s planarity in the target compound may favor crystal packing via N–H···O hydrogen bonds .

- Docking Studies : Molecular modeling of diaryl dihydropyrazoles () highlights the importance of halogen substituents (e.g., Cl, Br) in enhancing binding affinity to hydrophobic receptor pockets .

Biological Activity

5-Carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against various carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor growth and metastasis. The inhibition constants (K) for these isoforms were reported in the nanomolar range, indicating potent activity against cancer targets .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC values indicating strong anti-inflammatory effects. For example, certain derivatives exhibited IC values as low as 0.01 μM against COX-2 . This suggests that modifications to the pyrazole structure can enhance its efficacy in reducing inflammation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various pyrazole derivatives to optimize their biological activities. The presence of specific substituents on the phenyl ring and modifications to the pyrazole backbone have been correlated with enhanced inhibitory effects on target enzymes. For instance, studies have shown that the introduction of halogen groups can significantly increase the potency of these compounds against COX enzymes and CA isoforms .

In Vivo Studies

In vivo studies evaluating the analgesic effects of pyrazole derivatives have demonstrated significant pain relief comparable to standard analgesics such as celecoxib. These findings support the therapeutic potential of this compound in treating inflammatory conditions .

Biological Activity Summary Table

Q & A

Q. What are the key synthetic strategies for preparing 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives, and how are reaction conditions optimized?

Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, Vilsmeier–Haack reactions are employed to introduce formyl groups into pyrazole scaffolds under controlled conditions (e.g., POCl₃/DMF at 0–5°C) . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and stoichiometric ratios of reagents to improve yields. Reaction progress is monitored via TLC or HPLC, and purification is achieved using column chromatography with silica gel .

Q. How is X-ray crystallography utilized to confirm the molecular geometry of pyrazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation of saturated solutions in solvents like methanol or chloroform. Key parameters include bond lengths (e.g., C–N: ~1.34 Å, C–O: ~1.23 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, in 5-(4-methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the pyrazole ring adopts an envelope conformation, with a mean C–C bond deviation of 0.002 Å . Data refinement uses software like SHELXL, with R factors < 0.05 indicating high accuracy .

Advanced Research Questions

Q. How can conflicting biological activity data for pyrazole derivatives be systematically analyzed?

Discrepancies often arise from variations in substituent effects, assay protocols, or target selectivity. For instance, 5-(4-fluorophenyl) derivatives may exhibit potent antibacterial activity in MIC assays but weak cytotoxicity in MTT tests due to differences in cell permeability . To resolve contradictions:

Q. What methodologies are employed to establish structure-activity relationships (SARs) for pyrazole-based CB1 antagonists?

SAR studies integrate synthetic chemistry, crystallography, and bioactivity

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to assess effects on receptor binding .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond donors at C3, hydrophobic groups at C5) using tools like Schrödinger’s Phase.

- Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding energy (ΔΔG) .

Q. How can researchers address low solubility of pyrazole carboxylic acid derivatives in biological assays?

Strategies include:

- Salt formation : Convert the carboxylic acid to sodium or potassium salts (e.g., 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid sodium salt) to enhance aqueous solubility .

- Prodrug design : Introduce ester groups (e.g., ethyl esters) cleaved in vivo by esterases .

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while minimizing cytotoxicity .

Key Considerations for Experimental Design

- Stereochemical control : Chiral centers in dihydropyrazoles require asymmetric synthesis (e.g., chiral auxiliaries or catalysts) .

- Stability testing : Assess photodegradation under UV light and thermal stability via TGA/DSC .

- Data reproducibility : Validate synthetic protocols across ≥3 independent batches and report yields ±SD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.